4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester
Description
4-Thiazolecarboxylic acid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a thiazole-based compound featuring a benzoylaminoethyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 4-carboxylic acid position. This structure suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and hydrogen-bonding interactions are critical.
Properties
CAS No. |
30761-31-0 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-15(19)12-10-21-13(17-12)8-9-16-14(18)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18) |
InChI Key |
KPCFTYLQQPYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: This compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in various biochemical interactions. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the substituents, molecular weights, and key properties of the target compound with its analogs:
Biological Activity
4-Thiazolecarboxylic acid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14N2O2S
- Molecular Weight : 254.32 g/mol
- IUPAC Name : Ethyl 4-thiazole-2-carboxylic acid 2-(benzoylamino)ethyl ester
Biological Activity Overview
The thiazole ring structure is known for its diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific compound under discussion exhibits several promising biological activities:
-
Anticancer Activity
- Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole moieties demonstrated potent activity against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, with IC50 values indicating strong selectivity for cancer cells over normal cells .
- A study reported that thiazole-linked compounds exhibited interactions with Bcl-2 proteins, suggesting a mechanism for inducing apoptosis in cancer cells .
- Antimicrobial Activity
- Anticonvulsant Activity
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a notable study by Evren et al. (2019), several thiazole derivatives were synthesized and tested against various cancer cell lines. The compound 19 showed remarkable selectivity against A549 cells with an IC50 value lower than that of doxorubicin, a standard chemotherapy drug. Molecular dynamics simulations revealed that the compound interacted primarily through hydrophobic contacts with the target protein .
Case Study: Antimicrobial Potential
A series of thiazole derivatives were tested for their antimicrobial efficacy against a panel of bacteria and fungi. The results indicated that certain compounds had comparable or superior activity to existing antibiotics, suggesting their potential use in treating resistant infections .
Preparation Methods
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Thiobenzamide formation | Hydroxylamine, sodium formate, formic acid | Intermediate for thiazole ring synthesis | Reflux conditions |
| Thiazole ring cyclization | 2-chloroacetoacetic acid ethyl ester | Constructs thiazole core with ester group | Heating to reflux |
| Alkylation/Side chain introduction | Isobutyl bromide, potassium carbonate, DMF | Introduces side chain substituents | 80-85°C for several hours |
| Amide coupling | HBTU, benzoylaminoethyl amine, dry DMF | Forms amide bond linking benzoylaminoethyl group | Dry conditions critical |
Q & A
Q. What are the common synthetic routes for preparing 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester?
The compound is typically synthesized via condensation reactions. A key method involves reacting benzoylaminoethyl intermediates with thiazole-carboxylate precursors. For example:
- Step 1 : Condensation of 2-aminobenzenethiol with diethyl oxalate to form the thiazole core .
- Step 2 : Introduction of the benzoylaminoethyl group through nucleophilic substitution or acylation. Ethyl esters are stabilized using acetic acid as a catalyst during reflux in ethanol .
- Optimization : Yields up to 95% are achievable by controlling reaction time (4–6 hours) and stoichiometric ratios of reactants (1:1 molar ratio of amine to aldehyde) .
Table 1 : Key Reaction Conditions
| Step | Reactants | Solvent | Catalyst | Time | Yield |
|---|---|---|---|---|---|
| 1 | 2-Aminobenzenethiol + Diethyl oxalate | Ethanol | None | 4 h | 70–85% |
| 2 | Benzoylaminoethyl derivative + Thiazole precursor | Ethanol | Glacial acetic acid | 6 h | 90–95% |
Q. How is the structure of this compound confirmed experimentally?
Structural characterization relies on 1H NMR, IR spectroscopy, and elemental analysis :
- 1H NMR :
- The methylene group (-CH2-) in the benzoylaminoethyl moiety appears as a duplet at δ 4.0 ppm .
- Ethoxy groups (-OCH2CH3) show a quartet at δ 4.20 ppm (2H) and a triplet at δ 1.21 ppm (3H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR spectra often arise from impurities or tautomeric equilibria. Mitigation strategies include:
- Deuterium Exchange : Suppress exchangeable proton signals (e.g., -NH or -OH) by dissolving the compound in D2O .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in thiazole) by analyzing spectral changes at different temperatures .
- Supplementary Techniques : Use 13C NMR or HSQC to assign ambiguous signals. For example, carbonyl carbons in esters resonate at 165–175 ppm in 13C NMR .
Q. What strategies optimize the compound’s bioactivity in pharmacological studies?
Structure-activity relationship (SAR) studies suggest:
- Amino Acid Ester Moieties : Derivatives with glycine or alanine esters exhibit enhanced nootropic activity due to improved blood-brain barrier penetration .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO2) on the benzoyl ring increase antimicrobial activity, while bulky groups reduce solubility .
- In Silico Modeling : Docking studies with target proteins (e.g., Edg-2 receptors) guide rational modifications to the thiazole core .
Table 2 : Bioactivity Data
| Derivative | Nootropic Activity (IC50) | Antimicrobial Activity (MIC, µg/mL) |
|---|---|---|
| Glycine ester | 12 µM | >100 |
| 4-Nitro-substituted | 45 µM | 6.25 |
Q. How can synthetic yields be improved while minimizing side reactions?
Key factors include:
- Catalyst Selection : Glacial acetic acid outperforms HCl in minimizing hydrolysis of the ethyl ester .
- Solvent Purity : Absolute ethanol reduces competing esterification side reactions .
- Temperature Control : Reflux at 70–80°C balances reaction rate and thermal decomposition .
- Workup Procedures : Rapid solvent evaporation under reduced pressure prevents ester saponification .
Q. What analytical methods differentiate this compound from structurally similar thiazole derivatives?
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (e.g., C14H15N3O3S ) distinguishes it from analogs with halogens or methyl groups .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution at thiazole C-2 vs. C-4) .
- HPLC-PDA : Retention time and UV spectra (λmax ~270 nm for benzoyl groups) confirm purity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
